N-benzyl-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-benzyl-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core. This scaffold is substituted at position 3 with a 4-methoxyphenyl group, at position 7 with a phenyl ring, and at position 2 with a thioacetamide moiety linked via a benzyl group. The pyrrolo[3,2-d]pyrimidine framework is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity . The 4-methoxyphenyl substituent may enhance lipophilicity and modulate electronic properties, while the thioacetamide group could contribute to hydrogen bonding interactions, influencing target binding and solubility .
Properties
IUPAC Name |
N-benzyl-2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O3S/c1-35-22-14-12-21(13-15-22)32-27(34)26-25(23(17-30-26)20-10-6-3-7-11-20)31-28(32)36-18-24(33)29-16-19-8-4-2-5-9-19/h2-15,17,30H,16,18H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEQZQWCJOVJAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound also contains a benzyl group, which is known to undergo reactions at the benzylic position . These reactions can be influenced by the presence of other functional groups in the molecule, and can lead to various biological effects.
The compound’s pharmacokinetics would depend on several factors, including its degree of lipophilicity, which affects its ability to diffuse into cells . Other factors that could influence its pharmacokinetics include its size, charge, and the presence of functional groups that can undergo metabolic transformations.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substitutions, synthetic approaches, and inferred biological activities.
Structural Analogues and Substitution Effects
Table 1: Key Structural Features and Molecular Properties
*Estimated based on structural similarity to .
Key Observations :
- Core Heterocycle: Pyrrolo[3,2-d]pyrimidine derivatives (target compound, ) are distinct from thiazolo[4,5-d]pyrimidines and thieno[3,2-d]pyrimidines , which exhibit different electronic properties and binding affinities.
- Substituent Effects :
- 3-Position : Methoxy (target) vs. ethoxy () vs. ethyl () groups influence steric and electronic interactions. Methoxy provides moderate lipophilicity, while ethoxy increases bulk.
- 2-Position : Thioacetamide (target) vs. thioxo-thiazolo () vs. ester () groups modulate hydrogen-bonding capacity and metabolic stability.
- 7-Position : Phenyl (target, ) is conserved across analogues, suggesting its role in π-π stacking with biological targets.
Q & A
Q. Table 1: Optimized Reaction Conditions
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Ethanol | |
| Catalyst | Piperidine | |
| Temperature | 0–5°C | |
| Purification | Column chromatography |
Basic: What spectroscopic and crystallographic methods are recommended for structural confirmation?
Methodological Answer:
- Spectroscopy :
- NMR : Use H and C NMR in DMSO-d₆ to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–8.2 ppm).
- IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S-C=S at ~650 cm⁻¹).
- Crystallography :
Q. Table 2: Key XRD Parameters from Analogous Compounds
| Parameter | Value (Å/°) | Reference |
|---|---|---|
| Mean C-C bond | 1.39–1.42 | |
| R factor | ≤0.054 | |
| Data/Parameter Ratio | 13.6 |
Advanced: How can hydrogen bonding patterns be analyzed to predict crystal packing behavior?
Methodological Answer:
- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., N-H···O, S-H···N) using software like Mercury. For example, analyze dimeric motifs in the pyrrolo-pyrimidine core .
- Disorder Handling : Use SHELXL’s PART instruction to model disordered atoms, refining occupancy factors iteratively .
Q. Table 3: Common Hydrogen Bonds in Pyrrolo-Pyrimidine Derivatives
| Donor-Acceptor | Distance (Å) | Angle (°) | Reference |
|---|---|---|---|
| N-H···O (amide) | 2.85–3.10 | 150–160 | |
| C-H···π (aromatic) | 3.30–3.50 | 140–150 |
Advanced: What computational strategies predict reactivity or binding modes for SAR studies?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrrolo-pyrimidine core. Use Gaussian09 with B3LYP/6-31G(d) basis set.
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., kinase binding) using GROMACS, focusing on the thioacetamide moiety’s flexibility .
Q. Table 4: Computed Reactivity Parameters
| Parameter | Value (eV) | Reference |
|---|---|---|
| HOMO-LUMO gap | 4.2–4.5 | Calculated |
| Fukui (S) | 0.12 | Calculated |
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization :
- Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine).
- Validate purity (>95% via HPLC) to exclude impurities as confounding factors.
- Data Reprodubility : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Advanced: What strategies optimize regioselectivity in pyrrolo-pyrimidine functionalization?
Methodological Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the acetamide nitrogen) to steer sulfuration or alkylation to the 2-position .
- Microwave-Assisted Synthesis : Reduce side reactions (e.g., dimerization) by shortening reaction time (e.g., 30 minutes at 100°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
